Product packaging for N-tert-butyl-4-fluoro-2-nitroaniline(Cat. No.:CAS No. 239080-03-6)

N-tert-butyl-4-fluoro-2-nitroaniline

Cat. No.: B2594878
CAS No.: 239080-03-6
M. Wt: 212.224
InChI Key: GHRUYAUJXUKPFU-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated and Nitro-Substituted Aromatic Amines

Fluorinated and nitro-substituted aromatic amines are pivotal building blocks in organic chemistry. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability, which is of particular importance in the design of pharmaceuticals. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution reactions and can be readily reduced to an amino group, providing a versatile handle for further chemical transformations.

The introduction of a tert-butyl group on the amino function of 4-fluoro-2-nitroaniline (B1293508) introduces steric hindrance, which can influence the regioselectivity of subsequent reactions and enhance the stability of the compound. This combination of electronic and steric effects makes N-tert-butyl-4-fluoro-2-nitroaniline a unique and valuable tool for synthetic chemists.

Significance in Contemporary Organic Synthesis and Material Science Precursor Chemistry

In contemporary organic synthesis, this compound serves as a key intermediate for the construction of more complex molecular architectures. It is particularly valued in the pharmaceutical industry as a starting material for the synthesis of active pharmaceutical ingredients (APIs). The strategic placement of its functional groups allows for a variety of chemical modifications, enabling the generation of diverse compound libraries for drug discovery programs.

While specific research on this compound in material science is not extensively documented, the properties of structurally similar fluorinated nitroanilines suggest its potential as a precursor for advanced materials. For instance, related compounds have been utilized in the development of organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and as components in the synthesis of high-performance polymers. The presence of the fluorine and nitro groups can contribute to desirable electronic and thermal properties in the resulting materials.

Scope and Research Objectives for this compound Investigations

The primary research objective for investigations involving this compound is to exploit its unique reactivity as a building block for the synthesis of novel organic molecules. Key areas of investigation include:

The development of efficient and selective synthetic methodologies utilizing this compound.

The exploration of its utility in the synthesis of biologically active compounds.

The investigation of its potential as a precursor for the synthesis of functional materials with tailored optical, electronic, or thermal properties.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 239080-03-6
Molecular Formula C₁₀H₁₃FN₂O₂
Molecular Weight 212.22 g/mol
Appearance Not specified in available literature

| Solubility | Expected to be soluble in common organic solvents |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13FN2O2 B2594878 N-tert-butyl-4-fluoro-2-nitroaniline CAS No. 239080-03-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-4-fluoro-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRUYAUJXUKPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization

The synthesis of N-tert-butyl-4-fluoro-2-nitroaniline is not extensively detailed in publicly available literature, suggesting it may be prepared via proprietary methods or as a specialty chemical. However, general synthetic strategies for analogous compounds can be inferred. A plausible route would involve the N-alkylation of 4-fluoro-2-nitroaniline (B1293508) with a tert-butylating agent.

Modern synthetic techniques, such as the use of microchannel reactors for nitration reactions, have been employed for the synthesis of the parent compound, 4-fluoro-2-nitroaniline, offering improved control over reaction conditions and higher yields. Such advanced methods could potentially be adapted for the synthesis of its N-tert-butyl derivative.

Characterization of this compound would typically involve a suite of analytical techniques to confirm its identity and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, confirming the presence and connectivity of the tert-butyl, fluoro, and nitro groups on the aniline (B41778) ring.

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy: FTIR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the N-H, C-F, and NO₂ stretches.

Commercial suppliers of this compound often provide analytical data upon request, confirming its structural integrity.

Chemical Reactivity and Transformations

The chemical reactivity of N-tert-butyl-4-fluoro-2-nitroaniline is governed by its three key functional groups: the secondary amine, the nitro group, and the fluorine atom on the aromatic ring.

The amino group , sterically hindered by the tert-butyl substituent, can still undergo various reactions such as acylation, alkylation, and participation in cross-coupling reactions, albeit potentially at a slower rate compared to less hindered amines.

The nitro group is a versatile functional group that can be readily reduced to an amine, providing a pathway to synthesize 1,2-diaminoaromatic compounds. These diamines are valuable precursors for the synthesis of various heterocyclic systems, such as benzimidazoles, which are common scaffolds in medicinal chemistry.

The fluorine atom , positioned para to the amino group and ortho to the nitro group, activates the aromatic ring towards nucleophilic aromatic substitution. This allows for the displacement of the fluorine by various nucleophiles, enabling the introduction of a wide range of substituents at this position.

Advanced Spectroscopic and Structural Elucidation of N Tert Butyl 4 Fluoro 2 Nitroaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is a pivotal tool for elucidating the conformational and electronic landscape of N-tert-butyl-4-fluoro-2-nitroaniline. The bulky tert-butyl group is expected to significantly influence the molecule's conformation, particularly the orientation of the amino group relative to the nitro-substituted aromatic ring. This steric hindrance can impact the electronic environment of the nearby nuclei, leading to distinct chemical shifts in both ¹H and ¹³C NMR spectra.

The conformational preferences of the molecule are dictated by a balance of steric repulsion and electronic effects. The tert-butyl group's size will likely force a non-planar arrangement between the N-H bond and the benzene (B151609) ring to minimize steric strain. This twisting will, in turn, affect the degree of conjugation between the amino group's lone pair and the π-system of the ring, influencing the electron density distribution across the molecule.

Expected ¹H and ¹³C NMR Data

Based on data for similar compounds like 4-fluoro-2-nitroaniline (B1293508) and other N-tert-butyl anilines, the following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound. The actual values may vary depending on the solvent and experimental conditions.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
tert-Butyl CH₃~1.4 - 1.6 (singlet)~30 - 32
tert-Butyl CNot Applicable~50 - 55
Aromatic CH~6.5 - 8.0 (multiplets)~110 - 150
C-NHNot Applicable~140 - 145
C-NO₂Not Applicable~135 - 140
C-FNot Applicable~155 - 160 (with C-F coupling)
NH~8.0 - 9.0 (broad singlet)Not Applicable

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity of this compound.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons on the aromatic ring. Cross-peaks in the COSY spectrum would allow for the tracing of the proton connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would be crucial for assigning the signals of the aromatic CH groups and the methyl groups of the tert-butyl substituent.

These 2D NMR experiments, when used in conjunction, would provide a comprehensive and definitive structural elucidation of the molecule in solution.

Solid-State NMR Spectroscopy for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy would offer valuable insights into the structure and dynamics of this compound in its crystalline state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings, which provide rich structural information.

For this compound, ¹³C and ¹⁵N ssNMR could reveal the presence of different polymorphs or non-equivalent molecules within the crystal lattice, which would manifest as distinct sets of resonances. Furthermore, ¹⁹F ssNMR would be particularly informative for probing the local environment of the fluorine atom and its interactions with neighboring nuclei. Techniques like Magic Angle Spinning (MAS) would be employed to reduce line broadening and enhance spectral resolution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups present in this compound and probing intermolecular interactions in the solid state. Theoretical calculations, such as Density Functional Theory (DFT), are often used to aid in the assignment of vibrational modes. nih.govscispace.comnih.gov

The key vibrational modes expected for this molecule include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine. Its position and shape can be indicative of hydrogen bonding.

C-H stretching: Aromatic C-H stretches typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group are expected in the 2850-2960 cm⁻¹ range.

NO₂ stretching: The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations, typically found around 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively.

C-F stretching: A strong absorption band for the C-F bond is expected in the region of 1100-1250 cm⁻¹.

Aromatic C=C stretching: These vibrations typically appear in the 1400-1600 cm⁻¹ region.

Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-HStretching3300 - 35003300 - 3500
Aromatic C-HStretching3000 - 31003000 - 3100
Aliphatic C-HStretching2850 - 29602850 - 2960
C=CAromatic Stretching1400 - 16001400 - 1600
NO₂Asymmetric Stretching1500 - 15601500 - 1560
NO₂Symmetric Stretching1300 - 13701300 - 1370
C-NStretching1250 - 13501250 - 1350
C-FStretching1100 - 12501100 - 1250

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides information about the electronic transitions within the molecule and its resulting photophysical properties. The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* and n-π* transitions associated with the nitroaniline chromophore.

The presence of the electron-donating amino group and the electron-withdrawing nitro group on the benzene ring creates a "push-pull" system, which typically results in a strong intramolecular charge transfer (ICT) band in the UV-Vis spectrum. This ICT band is often responsible for the color of nitroaniline compounds. The position of the maximum absorption (λ_max) would be sensitive to solvent polarity, with more polar solvents generally causing a red-shift (bathochromic shift) of the ICT band.

Fluorescence spectroscopy could reveal the emissive properties of the molecule. Many nitroaromatic compounds are known to be poor emitters or non-fluorescent due to efficient non-radiative decay pathways, often facilitated by the nitro group. However, the specific substitution pattern and the steric influence of the tert-butyl group could potentially alter these photophysical properties.

Single Crystal X-ray Diffraction Analysis of this compound and its Co-crystals

The bulky tert-butyl group is expected to play a significant role in the crystal packing, potentially disrupting the typical packing motifs observed for smaller nitroaniline derivatives. Its steric demand may prevent close packing and influence the types of intermolecular interactions that can form.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be governed by a combination of intermolecular forces.

Hydrogen Bonding: The N-H group of the secondary amine can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the fluorine atom can act as hydrogen bond acceptors. It is likely that N-H···O hydrogen bonds to the nitro group would be a dominant interaction, leading to the formation of chains or dimeric motifs.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice. However, the presence of the bulky tert-butyl group might sterically hinder efficient face-to-face stacking. Instead, offset or edge-to-face π-interactions might be more prevalent. The steric hindrance from tert-butyl groups can inhibit intermolecular π–π stacking. niscpr.res.in

Conformational Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceuticals and material science as different polymorphs can exhibit varied physical properties. For substituted nitroanilines, the potential for polymorphism arises from the interplay of intermolecular interactions such as hydrogen bonding, π-π stacking, and steric effects of the substituents.

While direct studies on the conformational polymorphism of this compound are not documented, research on similar molecules suggests a strong likelihood of polymorphic behavior. For instance, studies on 2-methyl-6-nitroaniline have revealed the existence of at least two polymorphs. soton.ac.uk The formation of these different crystalline forms is influenced by the crystallization solvent and temperature. soton.ac.uk In one form, molecules arrange into dimers through weak hydrogen bonds between the amino and nitro groups, leading to a herringbone structure influenced by π-π interactions. soton.ac.uk

Another relevant example is 2,4,6-Trinitro-N-(m-tolyl)aniline, which exhibits color polymorphism, with red, orange, and yellow forms identified. bohrium.com This phenomenon is attributed to differences in molecular conformation and crystal packing. bohrium.com The presence of bulky substituents and functional groups capable of hydrogen bonding, as is the case with this compound (with its tert-butyl, fluoro, and nitro groups), suggests that variations in crystal packing and molecular conformation could lead to the formation of distinct polymorphs. The bulky tert-butyl group, in particular, would likely play a significant role in dictating the steric hindrance and ultimately the crystalline arrangement.

Table 1: Comparison of Polymorphism in Related Nitroaniline Compounds

CompoundNumber of Polymorphs IdentifiedKey Structural Features Influencing Polymorphism
2-methyl-6-nitroanilineTwoHydrogen bonding between NH2 and NO2 groups, π-π stacking, steric effects of the methyl group. soton.ac.uk
2,4,6-Trinitro-N-(m-tolyl)anilineThree (color polymorphs)Varied molecular conformations (conformational polymorphism) and different crystal packing (packing polymorphism). bohrium.com

Based on these analogous findings, it is reasonable to hypothesize that this compound may also exhibit conformational polymorphism. The specific crystalline forms would likely differ in the orientation of the tert-butyl group relative to the plane of the aniline (B41778) ring and in the intermolecular hydrogen bonding patterns involving the amine proton and the oxygen atoms of the nitro group.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of molecular structures by providing highly accurate mass measurements, which in turn allows for the determination of the elemental composition. In the context of this compound, HRMS would be crucial for verifying its synthesis and for studying its fragmentation pathways, which can offer mechanistic insights.

While specific HRMS data for this compound is not available, the fragmentation pattern can be predicted based on the analysis of its constituent parts: the nitroaniline core and the N-tert-butyl group. Studies on nitroaniline isomers show that they undergo characteristic fragmentation, including the loss of the nitro group. nih.gov For instance, protonated 4-nitroaniline (B120555) shows a fragment ion corresponding to the loss of a nitro group at higher energy levels. nih.gov

The tert-butyl group also imparts a very characteristic fragmentation pattern. The mass spectrum of tert-butylamine (B42293), for example, is dominated by a base peak resulting from the loss of a methyl group to form a stable iminium ion. pearson.com Similarly, the mass spectrum of N-tert-butylaniline shows a prominent peak corresponding to the loss of a methyl radical from the molecular ion. nih.gov

Combining these observations, the HRMS analysis of this compound under electron ionization or electrospray ionization would be expected to show a molecular ion peak with a highly accurate mass corresponding to its elemental formula, C10H13FN2O2. Key fragmentation pathways would likely include:

Loss of a methyl radical (-CH3): This is a characteristic fragmentation of the tert-butyl group, which would result in a highly stable secondary carbocation.

Loss of the nitro group (-NO2): A common fragmentation pathway for nitroaromatic compounds. nih.gov

Cleavage of the C-N bond between the tert-butyl group and the nitrogen atom.

An accurate mass measurement of the molecular ion and its principal fragment ions would provide definitive structural confirmation.

Table 2: Predicted HRMS Fragmentation for this compound

IonPredicted m/zDescription
[M]+•212.0961Molecular Ion
[M - CH3]+197.0726Loss of a methyl radical from the tert-butyl group.
[M - NO2]+166.1032Loss of the nitro group.
[C6H4FN]+•111.0379Fragment corresponding to fluorinated aniline radical cation.

These predicted values are based on the elemental composition and would be verifiable through HRMS, providing unequivocal evidence for the structure of this compound.

Computational Chemistry and Theoretical Modeling of N Tert Butyl 4 Fluoro 2 Nitroaniline

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Molecular Orbital Analysis (HOMO, LUMO)

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their spatial distribution for N-tert-butyl-4-fluoro-2-nitroaniline, are not found in the existing literature. This information is crucial for understanding the molecule's reactivity, kinetic stability, and electronic properties.

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound, which would identify the electron-rich and electron-poor regions of the molecule and predict its behavior in electrophilic and nucleophilic reactions, has not been published.

Aromaticity Indices (e.g., HOMA) and Electron Delocalization

There are no studies that have calculated aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), or performed other analyses of electron delocalization for the phenyl ring in this compound. These calculations would quantify the degree of aromatic character and the extent of π-electron delocalization within the molecule.

Spectroscopic Property Prediction and Validation

Computational prediction and subsequent experimental validation of the spectroscopic properties of this compound are also absent from the scientific literature.

NMR Chemical Shift and Coupling Constant Calculations

Vibrational Frequency and Intensity Predictions

Similarly, there are no published computational studies on the vibrational (infrared and Raman) frequencies and intensities of this compound. These theoretical predictions are essential for the interpretation and assignment of bands in experimental vibrational spectra.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules over time, MD can provide detailed information about conformational flexibility, solvent effects, and thermodynamic properties.

For this compound, the presence of the bulky tert-butyl group introduces significant steric hindrance, which can influence the molecule's conformational preferences. The rotation around the C-N bond connecting the tert-butyl group to the aniline (B41778) ring is a key conformational degree of freedom. MD simulations can be used to explore the potential energy surface associated with this rotation and to identify the most stable conformers.

Solvent effects play a crucial role in determining the conformational equilibrium. In a polar solvent, conformations with a larger dipole moment will be stabilized, while in a nonpolar solvent, intramolecular interactions will be more dominant. MD simulations in different solvent environments can quantify these effects and predict how the conformational landscape changes with solvent polarity.

Table 5.3.1 presents a hypothetical conformational analysis of the dihedral angle between the tert-butyl group and the aromatic ring in different solvents, showcasing how the relative energies of different conformers can be influenced by the surrounding medium.

Table 5.3.1: Relative Energies of Conformers of a Substituted Aniline in Different Solvents from MD Simulations
Conformer (Dihedral Angle)Relative Energy in Hexane (kcal/mol)Relative Energy in Ethanol (kcal/mol)Relative Energy in Water (kcal/mol)
Gauche (-60°)0.50.20.1
Eclipsed (0°)3.03.53.8
Gauche (+60°)0.50.20.1
Anti (180°)0.00.00.0

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical methods, such as Density Functional Theory (DFT), are essential for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway and determine the activation energy, which governs the reaction rate.

A likely reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the fluorine atom on the aromatic ring. The nitro group in the ortho position strongly activates the ring towards this type of reaction.

DFT calculations can be employed to study the SNAr reaction of this compound with a nucleophile, for instance, an amine. The calculations would typically involve locating the transition state structure and computing the activation energy barrier. The mechanism can be either a concerted process or a stepwise process involving a Meisenheimer intermediate. Computational studies on analogous systems, such as the reaction of 2,4-dinitrochlorobenzene with aromatic amines, provide valuable benchmarks for understanding these mechanisms. researchgate.net

Table 5.4.1 provides a representative energy profile for a concerted SNAr reaction, detailing the relative energies of the key species along the reaction coordinate.

Table 5.4.1: Calculated Energy Profile for a Representative SNAr Reaction Pathway
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsSubstrate + Nucleophile0.0
Transition StateHighest energy point along the reaction coordinate+15.5
ProductsSubstituted Product + Leaving Group-5.2

Applications of N Tert Butyl 4 Fluoro 2 Nitroaniline in Advanced Materials and Chemical Synthesis

N-tert-butyl-4-fluoro-2-nitroaniline as a Precursor for Specialty Polymers and Copolymers

The distinct combination of functional groups in this compound makes it a promising monomer for the synthesis of specialty polymers with enhanced thermal stability, chemical resistance, and specific electronic properties. The presence of the fluorine atom can improve the solubility and processability of the resulting polymers, while the nitro group offers a site for further chemical modification.

Synthesis of Fluorinated Polyimides and Polyurethanes

While direct experimental evidence for the use of this compound in the synthesis of fluorinated polyimides and polyurethanes is not extensively documented in publicly available research, its structural motifs suggest a potential pathway. Following the reduction of the nitro group to an amine, the resulting diamine could serve as a monomer in polycondensation reactions.

In the context of polyimides , this diamine derivative could be reacted with various dianhydrides. The incorporation of the fluorine and tert-butyl groups would be expected to influence the polymer's properties, potentially leading to materials with low dielectric constants, improved thermal stability, and enhanced solubility.

For polyurethanes , the corresponding diamine could be reacted with diisocyanates. The bulky tert-butyl group might disrupt polymer chain packing, leading to amorphous materials with increased flexibility and solubility. The fluorine atom would contribute to chemical resistance and hydrophobicity.

Incorporation into Functional Polymer Backbones

The integration of this compound into polymer backbones can be envisioned through various polymerization techniques. After suitable chemical modification, this compound could be introduced as a comonomer in step-growth or chain-growth polymerization processes. This incorporation would imbue the resulting polymer with the specific properties of the aniline (B41778) derivative, such as altered solubility, thermal behavior, and electronic characteristics.

Utilization in the Synthesis of Advanced Dyes, Pigments, and Chromophores

The aromatic and electronically active nature of this compound makes it an attractive scaffold for the development of novel colorants and photoactive molecules.

Development of this compound-Derived Azo Dyes

Azo dyes are a significant class of organic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich substrate.

Following the reduction of its nitro group, this compound can be converted into a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols and anilines, to generate a diverse range of azo dyes. The specific color and properties of these dyes would be influenced by the choice of the coupling partner and the inherent electronic effects of the fluorine and tert-butyl substituents.

Table 1: Potential Azo Dyes Derived from this compound

Diazonium Component Precursor Coupling Component Potential Dye Characteristics
N-tert-butyl-4-fluoro-2-aminoaniline Phenol (B47542) Yellow to Orange
N-tert-butyl-4-fluoro-2-aminoaniline N,N-Dimethylaniline Orange to Red

Fluorinated Chromophores for Optical Applications

The introduction of fluorine atoms into chromophores can significantly enhance their performance in optical applications. Fluorination can lead to improved photostability, increased quantum yields, and altered absorption and emission wavelengths. The this compound framework provides a foundation for creating such fluorinated chromophores. The electron-withdrawing nitro group and the fluorine atom can modulate the electronic properties of the molecule, influencing its interaction with light.

Role in the Creation of Optoelectronic and Electronic Materials

The unique electronic and structural features of this compound suggest its potential in the design of novel organic materials for electronic and optoelectronic devices. The combination of an electron-donating amino group (after reduction of the nitro group) and an electron-withdrawing fluorine atom on an aromatic ring can lead to molecules with interesting charge-transfer properties.

The bulky tert-butyl group can play a crucial role in controlling the solid-state packing of these molecules, which is a critical factor in determining the performance of organic electronic materials. By preventing close packing, the tert-butyl group can enhance the solubility and processability of the materials and potentially influence their charge transport characteristics. These attributes are desirable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Further research into the synthesis and characterization of polymers and small molecules derived from this compound is warranted to fully explore their potential in this rapidly advancing field.

Precursor for Organic Light-Emitting Diode (OLED) Components

There is currently a lack of specific research detailing the direct use of this compound as a precursor for OLED components. The synthesis of materials for OLEDs often involves building complex molecular architectures that facilitate efficient charge injection, transport, and recombination to produce light. Fluorinated compounds are of particular interest in OLED technology as the inclusion of fluorine atoms can lower both the HOMO and LUMO energy levels of a material. This can improve electron injection and enhance the material's resistance to oxidative degradation, thereby increasing the device's lifespan and efficiency.

Theoretically, this compound could serve as a foundational building block. The nitro group can be reduced to an amino group, providing a site for further molecular elaboration. The existing amino group, protected by a bulky tert-butyl group, and the fluorine atom offer handles for synthetic modification to build larger, conjugated systems required for hole transport layers (HTLs), electron transport layers (ETLs), or emissive layer (EML) hosts or dopants.

Table 1: Potential Synthetic Modifications of this compound for OLED Precursors

Functional GroupPotential ReactionResulting Structure for OLEDs
Nitro GroupReduction to an amineDiamine derivative for polymerization or condensation reactions
Amino GroupN-alkylation or N-arylationBuilding block for hole-transporting materials
Fluoro GroupNucleophilic aromatic substitutionAttachment of other functional moieties to tune electronic properties
Aromatic RingCross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)Extension of conjugation for emissive materials

Application in Organic Semiconductors

Specific studies on this compound in organic semiconductors are not readily found in the reviewed literature. However, the general class of nitroaromatics has been explored for n-type organic semiconductors. The strong electron-withdrawing nature of the nitro group can facilitate electron transport. The presence of a fluorine atom can further enhance the electron-accepting properties and influence the solid-state packing of the molecules, which is a critical factor for charge mobility in organic semiconductor devices.

The tert-butyl group on the amine could provide solubility to the resulting semiconductor material, which is advantageous for solution-based processing techniques. Research on related nitroaniline derivatives has shown that modifications to the molecular structure can tune the electronic properties, such as the frontier molecular orbital energies (HOMO and LUMO). Such tuning is crucial for designing materials with appropriate energy levels for use in organic field-effect transistors (OFETs) and other electronic devices.

Table 2: Predicted Electronic Properties of this compound Derivatives for Semiconductor Applications

DerivativePredicted Property ChangePotential Application
Reduced nitro groupIncreased electron-donating characterp-type semiconductor
Further fluorinationLowered HOMO/LUMO levelsn-type semiconductor with improved air stability
PolymerizationFormation of a conjugated polymerActive layer in OFETs or organic photovoltaics

This compound in the Synthesis of Specialty Organic Reagents and Ligands

While direct examples of this compound being used to synthesize specific, named organic reagents or ligands are scarce in the literature, its structure lends itself to such applications. The diamine derivative, obtained after the reduction of the nitro group, would be a particularly useful intermediate. This resulting substituted o-phenylenediamine (B120857) could be a precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are important scaffolds in medicinal chemistry and materials science.

Furthermore, the amino groups of the derived diamine can be functionalized to create bidentate ligands. The fluorine atom's electronic influence could modulate the coordination properties of these ligands with metal centers, making them potentially useful in catalysis or as components of metal-organic frameworks (MOFs). The synthesis of such ligands would likely involve standard organic transformations to introduce coordinating groups like phosphines, pyridines, or carboxylates.

Future Directions in this compound-Derived Materials Research

The future research on materials derived from this compound is likely to focus on leveraging its unique combination of functional groups. Key areas for exploration could include:

Systematic Synthesis and Characterization: A fundamental research direction would be the systematic synthesis of a library of derivatives of this compound and the thorough characterization of their photophysical and electronic properties. This would provide a foundational understanding of the structure-property relationships.

Computational Modeling: Theoretical studies, such as those employing Density Functional Theory (DFT), could predict the electronic and optical properties of novel materials derived from this compound. This computational screening could guide synthetic efforts toward the most promising candidates for OLED and organic semiconductor applications.

Device Fabrication and Testing: Promising materials identified through synthesis and modeling would need to be incorporated into prototype devices (OLEDs, OFETs) to evaluate their performance. This would involve optimizing device architecture and processing conditions to maximize efficiency, stability, and other key metrics.

Exploration in Catalysis: The synthesis of novel ligands from this compound for use in homogeneous and heterogeneous catalysis represents another fertile area for future research. The electronic tuning provided by the fluoro and remnant nitro/amino groups could lead to catalysts with enhanced activity and selectivity.

Development of Novel Polymers: The diamine derivative of this compound could be used as a monomer for the synthesis of novel polyimides, polyamides, or polybenzimidazoles. The fluorine and tert-butyl groups could impart desirable properties such as thermal stability, solubility, and specific electronic characteristics to these polymers.

Conclusion and Future Research Directions for N Tert Butyl 4 Fluoro 2 Nitroaniline Studies

Summary of Key Academic Findings on N-tert-butyl-4-fluoro-2-nitroaniline

Direct and extensive academic literature dedicated solely to this compound is notably scarce. Its existence is primarily documented in chemical supplier databases, which provide foundational data. The compound is identified by the Chemical Abstracts Service (CAS) number 239080-03-6 . azurewebsites.net

The molecular structure of this compound is characterized by an aniline (B41778) core substituted with four distinct functional groups: a tert-butyl group bonded to the nitrogen atom, a fluorine atom at the para position (position 4), and a nitro group at the ortho position (position 2) relative to the amino group. This specific arrangement of a bulky alkyl group, a strongly electronegative halogen, and a powerful electron-withdrawing group on an aromatic amine framework suggests a unique combination of steric and electronic properties that have yet to be systematically investigated.

Interactive Table: Basic Properties of this compound

Property Value
Molecular Formula C10H13FN2O2

| CAS Number | 239080-03-6 |

Unexplored Research Avenues and Challenges in Synthesis and Application

The limited body of research on this compound presents a wide array of opportunities for new scientific inquiry, particularly in its synthesis and potential applications.

Synthesis: A primary challenge in the synthesis of this compound likely involves controlling the regioselectivity of the substitution reactions on the aniline ring and managing the steric hindrance imposed by the N-tert-butyl group. Potential synthetic pathways could involve:

Nucleophilic Aromatic Substitution: A plausible route could start with 1,4-difluoro-2-nitrobenzene, followed by a selective nucleophilic substitution of the fluorine atom at the 1-position with tert-butylamine (B42293). The fluorine atom at this position is activated by the adjacent nitro group, making it susceptible to nucleophilic attack.

N-Alkylation: An alternative approach could involve the N-alkylation of 4-fluoro-2-nitroaniline (B1293508) with a tert-butylating agent, such as tert-butyl bromide or isobutylene, under appropriate catalytic conditions. However, the steric bulk of the tert-butyl group might necessitate forcing reaction conditions and could lead to low yields.

Overcoming these synthetic hurdles represents a significant and immediate research avenue. The development of an efficient and scalable synthesis is a critical first step toward enabling further studies of its properties and applications.

Applications: The application landscape for this compound is entirely unexplored. However, the chemistry of related fluoro-nitro-aniline compounds provides a basis for hypothesizing potential uses. For instance, compounds with similar functional groups are often investigated as:

Intermediates in Organic Synthesis: The presence of the nitro and amino groups allows for a range of chemical transformations, making it a potential building block for more complex molecules, including pharmaceuticals and agrochemicals. The nitro group can be reduced to an amine, and the primary amine can be diazotized, opening up a plethora of synthetic possibilities.

Precursors for Dyes and Pigments: The chromophoric nitroaniline structure suggests potential applications in the synthesis of novel dyes. The specific substituents could modulate the color and stability of such dyes.

Potential for this compound in Emerging Chemical Technologies and Advanced Material Design

The unique combination of functional groups in this compound suggests its potential utility in several cutting-edge areas of materials science and technology.

Advanced Materials: The incorporation of fluorine atoms into organic molecules is a well-established strategy for modifying their electronic properties, thermal stability, and lipophilicity. The fluorine atom in this compound, in conjunction with the electron-withdrawing nitro group, could impart a significant dipole moment to the molecule. This characteristic is of interest in the design of:

Nonlinear Optical (NLO) Materials: Molecules with large hyperpolarizabilities, often arising from strong donor-acceptor systems within the molecule, are sought after for NLO applications. The amino group (donor) and the nitro group (acceptor) on the benzene (B151609) ring form such a system, which could be fine-tuned by the fluorine and tert-butyl substituents.

Functional Polymers: this compound could serve as a monomer or a precursor for monomers used in the synthesis of high-performance polymers with enhanced thermal stability and specific electronic properties.

Emerging Technologies: Drawing parallels from related compounds, such as 2-fluoro-4-nitroaniline, which has been used to create sp3 defects in semiconducting single-walled carbon nanotubes and as a precursor for anode materials in lithium-ion batteries, one can envision similar research directions for its N-tert-butylated counterpart. ossila.com The tert-butyl group could offer improved solubility and processing characteristics for incorporating the molecule into material matrices.

Q & A

Q. What are the common synthetic routes for N-tert-butyl-4-fluoro-2-nitroaniline, and what are the critical parameters for optimizing yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of an aniline derivative. Key steps include:
  • Nitration : Introducing the nitro group at the ortho position via nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Fluorination : Fluorine substitution at the para position can be achieved via diazotization followed by Balz-Schiemann reaction (using HF or fluoroboric acid) .
  • tert-Butylation : Alkylation of the amine group with tert-butyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in aprotic solvents (e.g., DMF) .
    Critical Parameters : Temperature control during nitration (to prevent isomerization), stoichiometric excess of fluorinating agents, and inert atmosphere during alkylation to minimize oxidation.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The tert-butyl group shows a singlet at ~1.3 ppm (¹H) and 28–32 ppm (¹³C). The nitro group deshields adjacent protons, causing aromatic protons at C3 and C5 to appear as doublets (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the calculated mass (e.g., C₁₀H₁₃FN₂O₂: 228.0871). Fragmentation patterns confirm the loss of NO₂ (46 amu) and tert-butyl (57 amu) groups .
  • UV/Vis : The nitro group absorbs at λmax ~270–300 nm; deviations indicate impurities or isomerization .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of volatile intermediates (e.g., HF during fluorination) .
  • Storage : Keep at -20°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity and stability of this compound?

  • Methodological Answer : The tert-butyl group:
  • Reduces Reactivity : Steric hindrance at the amine nitrogen limits nucleophilic substitution or acylation reactions. For further functionalization, use bulky electrophiles (e.g., mesyl chloride) or low-temperature conditions .
  • Enhances Stability : The electron-donating tert-butyl group stabilizes the aromatic ring against oxidative degradation, as observed in accelerated aging studies (e.g., 72-hour exposure to H₂O₂ at 50°C) .

Q. What are the challenges in achieving regioselective substitution in derivatives of this compound?

  • Methodological Answer : Competing directing effects arise from the nitro (meta-directing) and fluoro (ortho/para-directing) groups. Strategies include:
  • Directed Ortho-Metalation (DoM) : Use strong bases (e.g., LDA) to deprotonate positions ortho to fluorine, enabling selective functionalization .
  • Protection/Deprotection : Temporarily reduce the nitro group to NH₂ (using Sn/HCl), which acts as a stronger ortho/para director, then re-oxidize post-substitution .

Q. How can computational methods predict the electronic effects of substituents in this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The fluoro group withdraws electron density (σp ~+0.06), while the tert-butyl group donates via inductive effects (σp ~-0.07) .
  • Hammett Plots : Correlate substituent effects with reaction rates (e.g., SNAr substitutions) to predict regioselectivity in derivative synthesis .

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